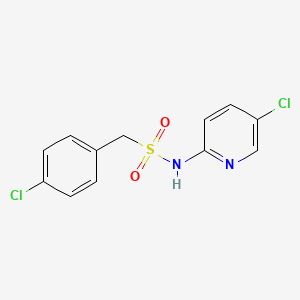![molecular formula C19H20Cl2O3 B5029077 4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ADP-1 and has been synthesized using various methods. In
作用机制
The mechanism of action of ADP-1 is not fully understood. However, studies have shown that ADP-1 can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). ADP-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ADP-1 has been found to have various biochemical and physiological effects. Studies have shown that ADP-1 can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. ADP-1 has also been found to have anti-oxidant properties and can scavenge free radicals. In addition, ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using ADP-1 in lab experiments is its potential applications in various fields of scientific research. ADP-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ADP-1 in lab experiments is its potential toxicity. Studies have shown that ADP-1 can be toxic to certain cell types and may have adverse effects on the liver and kidneys.
未来方向
There are several future directions for research on ADP-1. One of the main areas of research is the development of ADP-1 as a potential anti-cancer drug. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of ADP-1 as a potential treatment for cardiovascular diseases. ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases. Finally, further research is needed to fully understand the mechanism of action of ADP-1 and its potential toxicity.
合成方法
The synthesis of ADP-1 has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a reducing agent.
科学研究应用
ADP-1 has been found to have potential applications in various fields of scientific research. One of the most promising applications of ADP-1 is in the field of cancer research. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. ADP-1 has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to have anti-platelet and anti-thrombotic effects.
属性
IUPAC Name |
2,4-dichloro-1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-8-18(19(12-14)22-2)24-11-4-10-23-17-9-7-15(20)13-16(17)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOPTJMLUKEXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)